molecular formula C14H16O2 B12615854 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol CAS No. 882067-64-3

5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol

Katalognummer: B12615854
CAS-Nummer: 882067-64-3
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: QWDOARATWXTVDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes a phenyl group, an alkyne, and an allyl ether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an aryl halide with an alkyne in the presence of a palladium catalyst.

    Introduction of the Allyl Ether: The next step involves the introduction of the allyl ether group. This can be achieved through an etherification reaction, where an alcohol reacts with an allyl halide in the presence of a base.

    Final Assembly: The final step involves the coupling of the phenyl group with the previously formed intermediate, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The allyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of phenyl ketones or aldehydes.

    Reduction: Formation of phenyl alkenes or alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the alkyne and allyl ether groups allows for unique interactions with biological molecules, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenyl-1-butyne-3-ol: Similar structure but lacks the allyl ether group.

    5-Phenyl-1-pentyn-3-ol: Similar structure but lacks the allyl ether group.

    1-Phenyl-2-propyn-1-ol: Similar structure but lacks the extended carbon chain.

Uniqueness

5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol is unique due to the presence of both the alkyne and allyl ether groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

882067-64-3

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

5-phenyl-1-prop-2-enoxypent-4-yn-2-ol

InChI

InChI=1S/C14H16O2/c1-2-11-16-12-14(15)10-6-9-13-7-4-3-5-8-13/h2-5,7-8,14-15H,1,10-12H2

InChI-Schlüssel

QWDOARATWXTVDE-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC(CC#CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.